

ergosterol peroxide NMR spectral data

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Compound Focus: Ergosterol Peroxide

CAS No.: 2061-64-5

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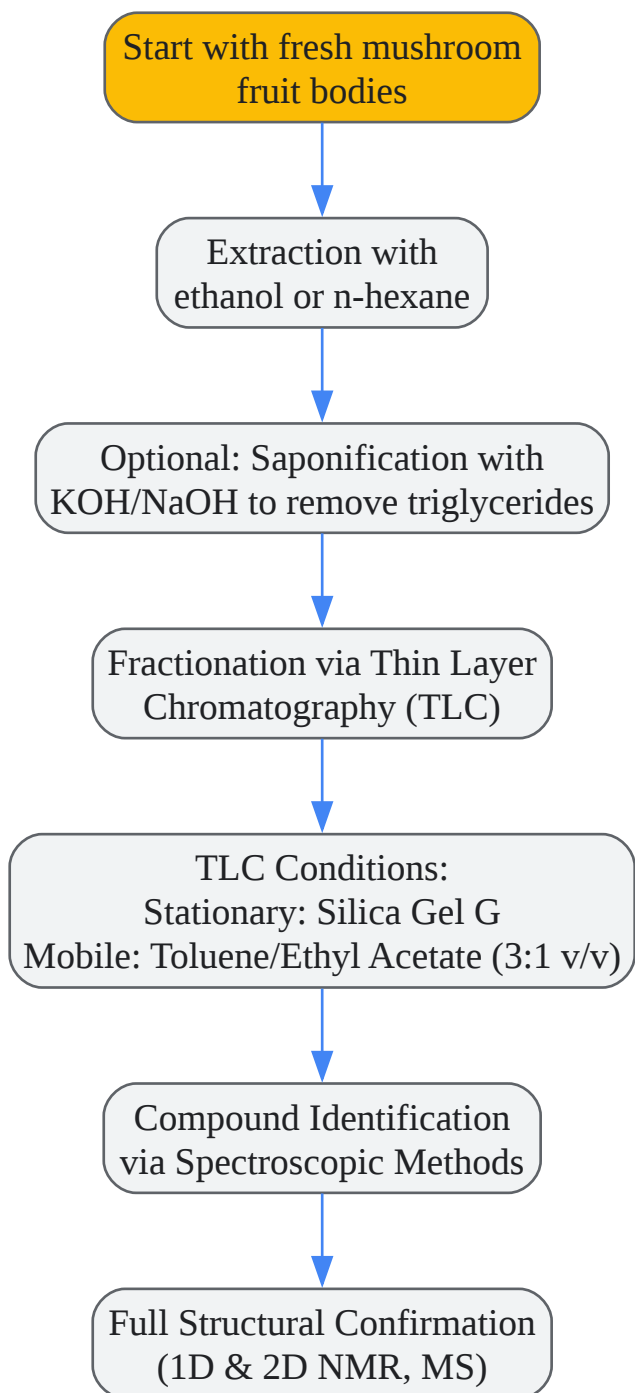
NMR Spectral Data Assignment

The table below summarizes the key reassignments and confirmed NMR data for **Ergosterol Peroxide**, compiled from recent and historical correction studies.

Data Type	Details and Corrections	Experimental Methods
Common Errors	Reassignment of 1D & 2D NMR data to correct "commonly published errors" in the literature [1].	Systematic reassignment using 1D & 2D NMR [1].
Proton (¹H-NMR)	Six methyl groups: two singlets (δ 0.83, 0.89) and four doublets (δ 0.82, 0.83, 0.91, 1.00). Olefinic protons at δ 6.25 and δ 6.52 (d, J = 8 Hz, H-6, H-7). Oxymethine signal at δ 3.98 (H-3) [2].	¹ H-NMR, ¹ H- ¹ H COSY, HMQC, HMBC [2] [3] [4].
Carbon (¹³C-NMR)	Key carbon signals: two oxygenated quaternary carbons (δ 79.4, C-5; δ 82.2, C-8). Disubstituted olefins (δ 130.8, C-7; δ 132.3, C-23; δ 135.2, C-6; δ 135.4, C-22) [2].	¹³ C-NMR, DEPT (45°, 90°, 135°), HMBC [2] [3].
2D-NMR	Structures confirmed and assigned via HMBC and COSY correlations. These experiments confirmed the peroxy function at C-5/C-8 and the positions of double bonds [2].	HMBC, ¹ H- ¹ H COSY, HMQC [2] [3].

Experimental Protocol for Isolation and Identification

For researchers aiming to isolate and characterize **ergosterol peroxide**, the following workflow details a validated method.



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Isolation and identification workflow for **ergosterol peroxide** [2].

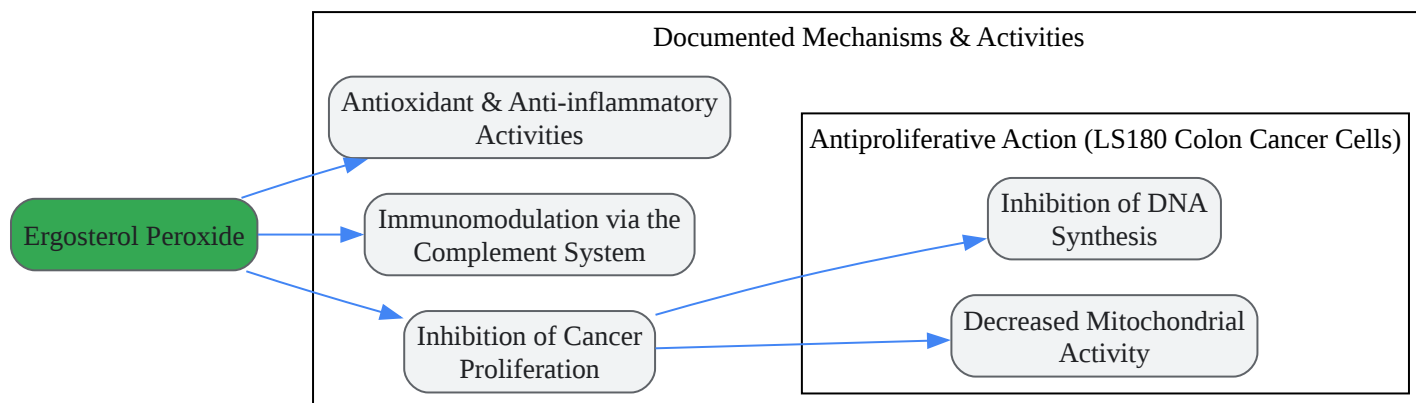
Detailed Methodology

The workflow can be executed with the following specific protocols:

- **Sample Extraction:** Use fresh fruit bodies of the fungal source. The initial extraction can be performed using organic solvents such as **n-hexane or ethanol** [2].
- **Saponification (Optional):** The crude extract can be subjected to saponification using **KOH or NaOH** in aqueous or water-ethanolic media. This step hydrolyzes triglycerides to isolate the unsaponifiable matter containing sterols [2].
- **Fractionation and Analysis:** A specific TLC method using **Silica Gel G** as the stationary phase and **toluene/ethyl acetate (3:1, v/v)** as the mobile phase effectively separates ergosterol and **ergosterol peroxide** [2].
- **Structural Elucidation:** Confirm the identity of the isolated compound using a combination of techniques [2]:
 - **Mass Spectrometry (EI-MS):** Key ions observed at **m/z 428 [M]⁺**, **396 [M - O₂]⁺**, and others.
 - **Melting Point:** Characteristic range of **179–182 °C**.
 - **NMR Spectroscopy:** As detailed in the table above.

Documented Biological Activities and Mechanisms

Ergosterol peroxide has demonstrated several promising biological activities, with some studies elucidating the initial mechanisms of action.



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*Documented bioactivities and antiproliferative mechanism of **ergosterol peroxide**. [2] [3]*

The quantitative biological activity data is summarized in the table below.

Bioactivity	Experimental Model / Assay	Key Findings / Potency
Antiproliferative Activity	Human colon cancer cells (LS180) and normal colon cells (CCD 841 CoTr) [2].	Inhibited proliferation by altering mitochondrial activity and decreasing DNA synthesis ; showed selectivity by not being toxic to normal colon cells in the same concentration range [2].
Anticomplementary Activity	Classical pathway of the complement system [3] [5] [4].	Showed very strong activity with an IC₅₀ of 5.0 μM . For comparison, ergosterol showed even greater potency in the same assay, with an IC₅₀ of 1.0 μM [3] [4].
Other Documented Activities	Various in vitro studies [2].	Potent antioxidant, anti-inflammatory , and inhibitory effects on other cancer cell lines [2].

Key Information for Researchers

- **Source Material: Ergosterol peroxide** is widely distributed in fungi. It has been successfully isolated from species like *Hygrophoropsis aurantiaca* (False Chanterelle) and *Naematoloma fasciculare* [2] [3].
- **Critical Data Verification:** Given the noted reassignments in NMR data, it is crucial to consult the most recent and authoritative sources (like the 2024 reassignment paper) when referencing NMR values for this compound [1].

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